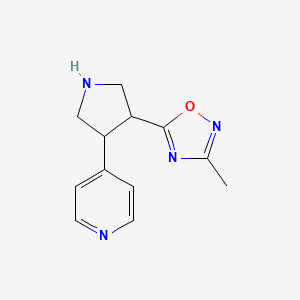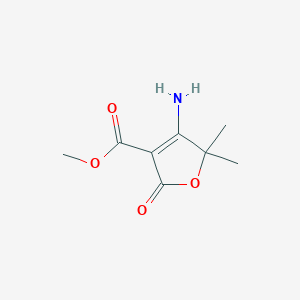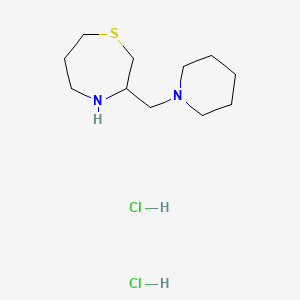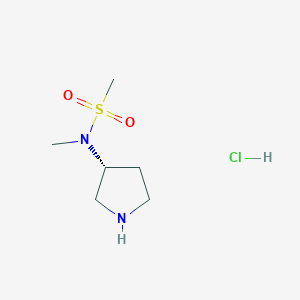
1,1,1-Tribromo-3,3,3-trifluoropropane
Overview
Description
1,1,1-Tribromo-3,3,3-trifluoropropane is a halogenated hydrocarbon . It has a molecular formula of C3H2Br3F3 and an average mass of 334.755 Da . It is also known as Halon 1103 and is widely used as a fire extinguishing agent.
Synthesis Analysis
3-Bromo-1,1,1-trifluoropropane may be used for the synthesis of 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide and [N-hydroxy-N-(1-trifluoromethylethenyl)]amido diethylphosphate .Molecular Structure Analysis
The molecular structure of 1,1,1-Tribromo-3,3,3-trifluoropropane consists of a propane backbone with three bromine atoms and three fluorine atoms attached to the carbon atoms .Physical And Chemical Properties Analysis
This compound has a density of 2.5±0.1 g/cm3, a boiling point of 156.8±8.0 °C at 760 mmHg, and a vapor pressure of 3.7±0.3 mmHg at 25°C . It also has a flash point of 48.6±18.4 °C .Scientific Research Applications
Synthesis of Ethyl 3,3,3-trifluoropropionate
A study by Inoue, Shiosaki, and Muramaru (2014) outlines a synthesis method for ethyl 3,3,3-trifluoropropionate using 2-bromo-3,3,3-trifluoropropene as a starting material. This process involves reacting with bromine to produce 2,2,3-tribromo-1,1,1-trifluoropropane, followed by treatment with potassium ethoxide. The reaction proceeds via an alkoxide-induced tandem reaction mechanism, yielding a 60% overall yield in two steps (Inoue, Shiosaki, & Muramaru, 2014).
Conformational Studies via NMR Spectroscopy
Weigert et al. (1970) utilized nuclear magnetic resonance (NMR) spectroscopy to determine the ground-state energies, conformational equilibria, and rates of interconversion of rotational isomers in various halogenated ethanes, including 1,1,1-tribromo-3,3,3-trifluoropropane. Their study provided detailed insights into the molecular structures and dynamics of these compounds (Weigert, Winstead, Garrels, & Roberts, 1970).
Microwave-Assisted Synthesis of 3-Alkoxy-1,1,1-trifluoropropan-2-ols
Rayo et al. (2010) developed a highly efficient and environmentally friendly method for synthesizing 3-alkoxy-1,1,1-trifluoropropan-2-ols. This method involves a microwave-assisted ring-opening reaction of 1,1,1-trifluoro-2,3-epoxypropane with different long-chain alcohols. These chemicals serve as precursors for potent inhibitors of human and murine liver microsomes and porcine liver esterase (Rayo, Muñoz, Rosell, Bosch, & Guerrero, 2010).
General Synthesis Route to 1,1,1-Trihalopolyfluoroalkanes
Eapen et al. (1986) described a new synthesis route for 1,1,1-trichloro- and tribromo-polyfluoroalkanes from perfluoroalkyl iodides and anhydrous aluminum chloride and bromide. This method is also applicable to perfluoroalkylether iodides, demonstrating versatility in producing a range of trihalo compounds (Eapen, Eisentraut, Ryan, & Tamborski, 1986).
Synthesis of Fluorinated Heterocycles
Lui, Marhold, and Rock (1998) highlighted the use of 3-bromo-1,1,1-trifluoroacetone as a versatile fluorinated building block in the synthesis of various trifluoromethylated heterocycles and aliphatic compounds. This includes the synthesis of 1,1,1-trifluoro-1,2-epoxypropane, illustrating the compound's utility in creating diverse fluorinated structures (Lui, Marhold, & Rock, 1998).
properties
IUPAC Name |
1,1,1-tribromo-3,3,3-trifluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br3F3/c4-2(5,6)1-3(7,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOPOJRHRVELNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345393 | |
| Record name | 1,1,1-Tribromo-3,3,3-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Tribromo-3,3,3-trifluoropropane | |
CAS RN |
1393524-84-9 | |
| Record name | 1,1,1-Tribromo-3,3,3-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride](/img/structure/B1434489.png)
![methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1434490.png)
![2-(4-oxofuro[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B1434494.png)
![N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434495.png)


![3-Methyl-6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1434501.png)






![(6S)-5-(tert-butoxycarbonyl)-1,1-dichloro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1434512.png)